1,2-Diphenylpentan-1-one

Description

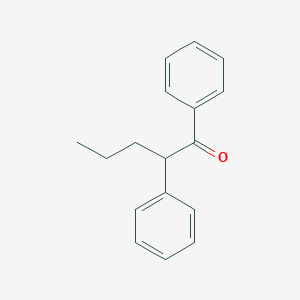

Structure

2D Structure

3D Structure

Properties

CAS No. |

21383-02-8 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

1,2-diphenylpentan-1-one |

InChI |

InChI=1S/C17H18O/c1-2-9-16(14-10-5-3-6-11-14)17(18)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |

InChI Key |

XNKCGQLMBAAZNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diphenylpentan 1 One

Established Synthetic Routes and Reaction Pathways

Established methods for the synthesis of 1,2-diphenylpentan-1-one and its analogs often rely on fundamental carbon-carbon bond-forming reactions. One common approach involves the Friedel-Crafts acylation of an aromatic substrate with an appropriate acyl halide or anhydride. For instance, the reaction of benzene (B151609) with 2-phenylpentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would yield this compound.

Another established route is the oxidation of the corresponding secondary alcohol, 1,2-diphenylpentan-1-ol. This oxidation can be achieved using a variety of common oxidizing agents, such as chromate-based reagents or Swern oxidation conditions. The precursor alcohol can be synthesized via Grignard addition of a pentyl magnesium halide to benzaldehyde, followed by reaction with a phenyl organometallic reagent, or through the reduction of a corresponding ketone.

Asymmetric Synthesis Strategies and Enantioselective Access

The presence of a chiral center in this compound has prompted the development of asymmetric synthetic methods to access specific enantiomers. These strategies are crucial for applications where stereochemistry plays a significant role.

Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. wikipedia.org These are chiral molecules that are temporarily attached to a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield the enantiomerically enriched product. wikipedia.orgresearchgate.net

In the context of synthesizing chiral ketones like this compound, a common strategy involves the use of chiral auxiliaries derived from readily available natural sources like amino acids or camphor. researchgate.net For example, an α,β-unsaturated precursor to this compound could be derivatized with a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net The subsequent conjugate addition of a phenyl organometallic reagent would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. Removal of the auxiliary would then furnish the desired enantiomer of this compound. The effectiveness of this approach relies on the ability of the auxiliary to create a biased environment for the incoming nucleophile. researchgate.net

| Chiral Auxiliary Type | General Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. researchgate.net | High diastereoselectivity, predictable stereochemical outcome, and reliable cleavage. researchgate.net |

| Camphor-derived Auxiliaries | Asymmetric alkylations and Diels-Alder reactions. researchgate.net | Both enantiomers of the product can often be obtained from the same auxiliary by changing reaction conditions. researchgate.net |

| Pseudoephedrine Amides | Asymmetric alkylations. wikipedia.org | Can be used as a chiral auxiliary. wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric alkylations. wikipedia.org | N/A |

Organocatalytic Approaches for Stereoselective Formation

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis, utilizing small organic molecules as catalysts. nih.gov For the stereoselective formation of this compound scaffolds, organocatalytic methods can be employed to control the formation of the key stereocenter.

One such approach is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone precursor. nih.gov For instance, the reaction of a chalcone (B49325) derivative with a suitable carbon nucleophile, catalyzed by a chiral amine or a bifunctional squaramide catalyst, can lead to the formation of the desired stereocenter with high enantioselectivity. nih.govrsc.orgrsc.org The catalyst forms a transient chiral iminium ion or activates the nucleophile through hydrogen bonding, thereby directing the stereochemical outcome of the addition. nih.gov

| Catalyst Type | Reaction | Key Features |

| Chiral Amines (e.g., Proline derivatives) | Michael additions, Aldol reactions. nih.gov | Formation of chiral iminium or enamine intermediates. |

| Squaramides | Michael additions, Mannich reactions. nih.govrsc.orgrsc.org | Bifunctional catalysts capable of hydrogen bonding activation. |

| Cinchona Alkaloid Derivatives | Michael additions, Henry reactions. rsc.orgnih.gov | Can act as bifunctional acid-base catalysts. nih.gov |

Transition Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis offers a versatile platform for enantioselective carbon-carbon bond formation. For the synthesis of this compound, several transition metal-catalyzed reactions can be envisioned.

A prominent example is the enantioselective conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. Rhodium or copper complexes with chiral ligands are commonly used for this purpose. For instance, the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to a pentenylidene-substituted ketone precursor would generate the chiral center with high enantioselectivity. The choice of the chiral ligand is critical for achieving high levels of stereocontrol.

Another approach involves the palladium-catalyzed asymmetric allylic alkylation. rsc.org A substrate containing a leaving group at the allylic position can be reacted with a phenyl nucleophile in the presence of a chiral palladium catalyst to form the desired carbon-carbon bond with high enantioselectivity.

Photochemical Reaction Pathways for this compound Scaffolds

Photochemical reactions provide unique pathways for the construction of complex molecular architectures. In the context of this compound scaffolds, photochemical methods can be employed for carbon-carbon bond formation or rearrangement reactions.

One potential photochemical route is the Paterno-Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl group with an alkene. While not a direct synthesis of this compound, this reaction can be used to form a four-membered oxetane (B1205548) ring, which can then be further transformed into the desired scaffold.

Another relevant photochemical process is the Norrish Type II reaction. This intramolecular hydrogen abstraction by an excited carbonyl group can lead to the formation of a cyclobutanol (B46151) or cleavage of the carbon chain, depending on the substrate structure. While this is often a side reaction, under specific conditions, it could be harnessed for synthetic purposes.

A more direct photochemical approach involves the radical-mediated addition to a double bond. For instance, the photochemically initiated addition of a phenyl radical to a pentenyl ketone derivative could lead to the formation of the this compound skeleton. The photoreduction of benzophenone (B1666685) in the presence of a hydrogen donor like 2-propanol proceeds via a radical mechanism to form benzopinacol, illustrating the principle of photochemically generated radicals. gordon.edu

One-Pot and Multistep Syntheses for this compound and Analogues

The development of one-pot and multistep synthetic sequences is highly desirable for improving efficiency and reducing waste. For this compound and its analogues, several such strategies have been devised.

A one-pot approach could involve a tandem reaction sequence where multiple bond-forming events occur in a single reaction vessel. For example, a one-pot organocatalytic 1,4-addition followed by a 1,2-addition has been developed for the stereocontrolled formation of cyclohexanes with multiple stereocenters. rsc.org A similar strategy could be adapted for the synthesis of this compound analogues.

Multistep syntheses, on the other hand, involve a series of sequential reactions with isolation of intermediates. An efficient multistep synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes has been described, which involves the catalytic reduction of key achiral building blocks followed by directed reductions. nih.gov This highlights the power of combining different synthetic methodologies to achieve complex targets. The synthesis of various pharmaceutical compounds often involves well-designed multistep sequences to construct the final molecule. beilstein-journals.orgnih.gov

Design and Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several established organic chemistry reactions. Key strategies include the acylation of aromatic compounds, alkylation of ketone enolates, and other functional group interconversions.

One of the fundamental methods for constructing the carbon skeleton of this compound is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic substrate, such as benzene, with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.uklibretexts.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of benzene with 2-phenylpentanoyl chloride. Subsequent functionalization of the aromatic rings or the aliphatic chain can then be carried out to produce various derivatives. The reactivity of the resulting ketone can be modulated by the acyl group, which deactivates the aromatic ring to prevent further acylation. chemguide.co.uk

Another versatile method for synthesizing derivatives involves the alkylation of deoxybenzoin (B349326) (1,2-diphenylethan-1-one) or its substituted analogs. Deoxybenzoin can be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. youtube.comyoutube.com This enolate can then react with an alkyl halide, such as a propyl halide, to introduce the three-carbon chain, thereby forming the this compound core. This method is particularly useful for creating derivatives with various substituents on the phenyl rings or with different alkyl chains at the α-position.

The derivatization of the this compound core can be achieved through a variety of reactions. For instance, the ketone functionality itself can be a site for derivatization. Reaction with hydroxylamine (B1172632) leads to the formation of oxime derivatives. The synthesis of deoxybenzoin oximes has been reported as a route to new immunosuppressive agents. The carbonyl group can also be reduced to a hydroxyl group to form the corresponding alcohol, 1,2-diphenylpentan-1-ol, which can then undergo further reactions.

Furthermore, the aromatic rings of the this compound scaffold are amenable to electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation can introduce various functional groups onto the phenyl rings, leading to a wide array of derivatives with potentially different electronic and steric properties. The specific position of substitution on the aromatic rings is directed by the existing substituents.

The following table summarizes some general synthetic strategies that can be applied to the synthesis of this compound derivatives, based on established methodologies for related compounds.

| Derivative Type | General Synthetic Strategy | Key Reagents and Conditions | Relevant Findings |

| Core Skeleton Synthesis | Friedel-Crafts Acylation | Benzene, 2-phenylpentanoyl chloride, AlCl₃ | A fundamental method for constructing aryl ketones. chemguide.co.uklibretexts.orglibretexts.org |

| α-Alkylated Derivatives | Enolate Alkylation of Deoxybenzoin | Deoxybenzoin, LDA, Propyl halide | A common method for introducing alkyl chains at the α-position of ketones. youtube.comyoutube.com |

| Oxime Derivatives | Reaction with Hydroxylamine | This compound, Hydroxylamine | Oximes of related deoxybenzoins have shown biological activity. |

| Alcohol Derivatives | Reduction of Ketone | This compound, NaBH₄ or LiAlH₄ | A standard transformation for converting ketones to secondary alcohols. |

| Aromatic Ring Functionalization | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Standard procedures for functionalizing aromatic rings. |

Detailed research on specific derivatives of this compound is an area of ongoing investigation, with the potential to yield novel compounds with tailored properties. The synthetic methodologies described provide a robust framework for the generation of a diverse library of such derivatives for further study.

Mechanistic Insights into Reactions Involving 1,2 Diphenylpentan 1 One

Elucidation of Reaction Mechanisms in Diphenyl Ketone Transformations

Transformations involving diphenyl ketones are diverse and can proceed through several mechanistic routes. For instance, the reaction of diphenylcyclopropenone, a related diphenyl ketone, with 1,2-aminothiol at neutral pH in water results in an amide conjugate and the release of a thiol. rsc.org This transformation highlights a selective coupling reaction. While not 1,2-Diphenylpentan-1-one, this example illustrates the reactivity of the diphenyl ketone motif.

In many reactions, the carbonyl group of a ketone is the primary site of reactivity. In polar reactions, it can be attacked by nucleophiles or the oxygen can be protonated and attacked by weaker nucleophiles. The presence of two phenyl groups, as in this compound, influences the electronic properties of the carbonyl group and can stabilize intermediates through resonance.

Radical Processes and Electron Transfer Pathways in this compound Chemistry

Radical processes, often initiated by single-electron transfer (SET), represent a major pathway in organic chemistry and are relevant to ketone transformations. acs.org In the context of this compound, a radical could be generated at the carbon adjacent to the carbonyl group. Radical addition, coupling, and rearrangement reactions are powerful tools for creating diverse molecular structures. nih.gov

Electron transfer pathways can be categorized as either stepwise or concerted. nih.gov In a stepwise process involving a ketone, an initial electron transfer could be followed by a proton transfer, or vice versa. nih.gov A concerted mechanism, known as proton-coupled electron transfer (PCET), involves the simultaneous transfer of both an electron and a proton in a single elementary step. nih.govsquarespace.com This concerted pathway avoids the formation of high-energy charged intermediates. nih.gov The activation of aryl ketones, for example, can occur via a concerted MS-PCET (Multisite Proton-Coupled Electron Transfer) mechanism where an excited-state electron donor and a Brønsted acid work together to activate the ketone substrate. squarespace.com

The table below summarizes key distinctions between stepwise and concerted electron transfer pathways applicable to ketone chemistry.

| Feature | Stepwise Electron-Proton Transfer | Concerted Proton-Coupled Electron Transfer (PCET) |

| Mechanism | Sequential transfer of an electron and a proton in separate steps. | Simultaneous transfer of an electron and a proton in a single kinetic step. nih.gov |

| Intermediates | Involves high-energy charged intermediates (e.g., radical ions). nih.gov | Avoids the formation of discrete high-energy intermediates. nih.govrsc.org |

| Energetics | The energy barrier is associated with the formation of the unstable intermediate. nih.gov | The transition state involves both electron and proton movement, potentially lowering the overall activation barrier. squarespace.com |

| Selectivity | Chemoselectivity can be influenced by the stability of the ionic intermediates. nih.gov | Can offer different chemoselectivity compared to stepwise pathways. squarespace.com |

Transition State Analysis and Reaction Energetics

The progression of a chemical reaction is dictated by its energy profile, particularly the energy of the transition state, which represents the highest energy point along the reaction coordinate. For reactions involving ketones, such as those of this compound, understanding the structure and energy of the transition state is key to predicting reaction rates and outcomes.

Kinetic studies of the activation of aryl ketones via MS-PCET have shown a linear correlation between the rate of the reaction and its thermodynamic driving force over a significant range. squarespace.com However, the slope of this relationship can deviate from predictions based on classical Marcus theory, suggesting that factors stabilizing the product may only be partially realized in the transition state. squarespace.com

Computational and Theoretical Chemistry Studies of 1,2 Diphenylpentan 1 One

Quantum Chemical Calculations: Density Functional Theory (DFT) and Semiempirical Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. orientjchem.orgnih.gov For 1,2-Diphenylpentan-1-one, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic energy, and the distribution of electron density.

Semiempirical methods, which are computationally less demanding than DFT, could also provide initial geometric parameters and electronic properties. uncw.edu These methods are often used for larger molecules or as a precursor to more rigorous calculations.

Table 1: Hypothetical DFT and Semiempirical Calculation Data for this compound

| Parameter | Hypothetical DFT Value (e.g., B3LYP/6-31G*) | Hypothetical Semiempirical Value (e.g., AM1) |

| Ground State Energy (Hartree) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the conformational flexibility and intermolecular interactions of a molecule over time. nih.govnih.gov An MD simulation of this compound would provide insights into the rotational freedom around its single bonds, particularly the bond between the carbonyl carbon and the adjacent carbon bearing a phenyl group, as well as the propyl chain.

These simulations could predict the most stable conformers and the energy barriers between them. Such information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental identification and characterization of compounds. nih.govias.ac.innih.gov For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Calculations would focus on predicting the vibrational frequencies, with particular attention to the characteristic carbonyl (C=O) stretching frequency.

NMR Spectroscopy: Theoretical predictions of 1H and 13C chemical shifts are valuable for assigning experimental spectra. nih.govyoutube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and the corresponding absorption wavelengths (λmax), which are related to the molecule's color and photochemical reactivity. kbhgroup.in

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Hypothetical Predicted Value |

| IR: C=O Stretch (cm-1) | Value |

| 1H NMR: Chemical Shift of α-proton (ppm) | Value |

| 13C NMR: Chemical Shift of C=O (ppm) | Value |

| UV-Vis: λmax (nm) | Value |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Theoretical Characterization of Reaction Pathways and Intermediates

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by characterizing the structures and energies of reactants, transition states, and products. rsc.org For this compound, a key area of investigation would be its photochemical reactivity, particularly Norrish Type I and Type II reactions, which are common for ketones. nycu.edu.twscispace.com

Norrish Type I Reaction: This would involve the cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the formation of two radical intermediates. Theoretical calculations could determine the energy barrier for this process. nycu.edu.twresearchgate.netresearchgate.netnycu.edu.tw

Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl group. The feasibility of this pathway would depend on the conformation of the pentyl chain.

Computational studies on related diaryl ketones often explore mechanisms like hydrogen abstraction, energy transfer, and electron transfer in photosensitized processes. researchgate.neteurekaselect.com Similar investigations for this compound would provide a deeper understanding of its potential chemical transformations.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2-Diphenylpentan-1-one. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons of the two phenyl groups and the aliphatic protons of the pentan-one chain. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pentyl chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Techniques: To definitively assign the structure, 2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This allows for the mapping of the proton-proton connectivities within the pentan-one chain and within each phenyl ring. emerypharma.comresearchgate.net

HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). emerypharma.com This is particularly useful for identifying the connections between the phenyl rings and the pentan-one chain, as well as the position of the carbonyl group. mdpi.com

A representative, though not exhaustive, table of expected NMR data is provided below. Actual chemical shifts can vary based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Aromatic Protons | ~7.0 - 8.0 (m) | ~127 - 138 | With other aromatic protons | With aromatic carbons and C1/C2 |

| H2 | ~4.5 - 5.0 (t) | ~50 - 60 | H3 | C1, C3, C4, Phenyl C's |

| H3 | ~1.8 - 2.2 (m) | ~30 - 40 | H2, H4 | C1, C2, C4, C5 |

| H4 | ~1.2 - 1.6 (m) | ~25 - 35 | H3, H5 | C2, C3, C5 |

| H5 | ~0.8 - 1.0 (t) | ~10 - 15 | H4 | C3, C4 |

| C1 (C=O) | - | ~195 - 205 | - | H2, Aromatic Protons |

Mass Spectrometry Techniques for Compound Identification and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Electron Ionization (EI-MS): This is a common ionization technique that provides a characteristic fragmentation pattern. uvic.ca The molecular ion peak (M⁺) corresponding to the mass of this compound will be observed, although it may be weak. libretexts.org The fragmentation pattern is dominated by cleavages at the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu Key fragments would include the benzoyl cation ([C₆H₅CO]⁺) and the C₉H₁₁⁺ fragment resulting from cleavage of the C1-C2 bond. libretexts.org Further fragmentation of the alkyl chain also occurs. chemguide.co.uk

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that is particularly useful for analyzing the compound in solution, often coupled with liquid chromatography. nih.gov It typically produces a protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). This technique is valuable for accurate molecular weight determination and for trace analysis due to its high sensitivity.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, allowing for the determination of the elemental formula of this compound and its fragments. This is crucial for confirming the identity of the compound and for distinguishing it from isomers.

A table of expected mass spectral data is presented below:

| Ionization Technique | Key Ion (m/z) | Identity |

| EI | [M]⁺ | Molecular Ion |

| EI | 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| EI | 77 | [C₆H₅]⁺ (Phenyl cation) |

| EI | 119 | [C₉H₁₁]⁺ |

| ESI | [M+H]⁺ | Protonated Molecule |

| ESI | [M+Na]⁺ | Sodium Adduct |

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis)

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. upi.edu The most prominent absorption band will be the strong C=O stretching vibration of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), and the C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹). Changes in peak positions can indicate interactions such as hydrogen bonding. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. The presence of the conjugated system involving the benzoyl group will influence the position and intensity of these absorptions.

| Spectroscopic Technique | Characteristic Absorption | Wavenumber (cm⁻¹)/Wavelength (nm) |

| FT-IR | C=O stretch (ketone) | ~1685 cm⁻¹ |

| FT-IR | C-H stretch (aromatic) | ~3030, 3060 cm⁻¹ |

| FT-IR | C-H stretch (aliphatic) | ~2870, 2930, 2960 cm⁻¹ |

| FT-IR | C=C stretch (aromatic) | ~1450, 1580, 1600 cm⁻¹ |

| UV-Vis | π → π* transitions | ~240-280 nm |

| UV-Vis | n → π* transition | ~320 nm |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. It can also reveal details about the packing of molecules in the crystal lattice, including intermolecular interactions such as π-π stacking and van der Waals forces. nih.govnih.gov For a related compound, 1,3-diphenylpropan-1-one, it was noted that the phenyl rings are twisted relative to each other and the central propanone moiety. researchgate.net Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of the compound and to assess its purity. researchgate.net

Chromatographic Separations for Purity and Mixture Analysis (LC, GC, SFC)

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for its quantification.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly. LC is also readily coupled with mass spectrometry (LC-MS) for enhanced identification and quantification. nih.gov Medium-pressure liquid chromatography can be utilized for preparative separation. rsc.org

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds like this compound. nist.gov A capillary column with a non-polar or medium-polarity stationary phase is typically used. Detection is most commonly performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). nih.gov GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for high-confidence analysis.

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. slideshare.net It offers advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. mdpi.com SFC can be particularly useful for the separation of chiral compounds and can be applied to a wide range of polar and non-polar analytes. nih.govnih.gov

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water or Methanol/Water | UV, MS |

| GC | Non-polar (e.g., HP-5MS) or medium-polarity | Helium or Hydrogen | FID, MS |

| SFC | Various (e.g., polysaccharide-based) | Supercritical CO₂ with modifier (e.g., methanol) | UV, MS |

Contemporary Research Directions and Future Perspectives for 1,2 Diphenylpentan 1 One Chemistry

Exploration of Novel Reaction Pathways and Mechanisms

Recent research has focused on uncovering new transformations and understanding the intricate mechanisms involving 1,2-diphenylpentan-1-one and related structures. A key area of investigation is the stereochemical requirements of elimination reactions. For instance, studies on the E2 mechanism in similar 1,2-diphenyl structures, such as meso-1,2-dibromo-1,2-diphenylethane, have shown a strong preference for a conformation where the dihedral angle between the leaving groups is 180 degrees. msu.edu This anti-periplanar arrangement allows for optimal orbital overlap during the transition state, leading to the selective formation of specific stereoisomers. msu.edu Understanding these stereochemical preferences is crucial for designing reactions that yield desired products with high selectivity.

Furthermore, the development of novel multicomponent reactions represents a significant advancement. bohrium.com These reactions allow for the construction of complex molecular architectures in a single step from multiple starting materials, offering high atom economy and efficiency. bohrium.com While specific examples involving this compound are still emerging, the principles of multicomponent reactions are being applied to create diverse molecular scaffolds, which could be adapted for the synthesis of complex derivatives of this compound.

The investigation of reaction mechanisms is often aided by kinetic studies and the analysis of transient intermediates. For example, in reactions involving triphenylphosphines, the formation of cation and anion radicals has been observed, providing insight into the electron transfer processes that drive the reaction. researchgate.net Similar mechanistic investigations into reactions of this compound are essential for optimizing reaction conditions and controlling product outcomes.

A notable reaction is the Grignard reaction, which is fundamental for forming carbon-carbon bonds. The synthesis of 1,2-diphenyl-1,2-propanediol from R/S-benzoin and a Grignard reagent demonstrates high diastereoselectivity, where the incoming nucleophile preferentially attacks one face of the carbonyl group. chegg.com This selectivity is attributed to the formation of a magnesium complex that directs the approach of the second equivalent of the Grignard reagent. chegg.com Such diastereoselective reactions are of great interest for the synthesis of stereochemically defined molecules.

| Reaction Type | Key Features | Potential Application to this compound |

| E2 Elimination | Stereospecific, requires anti-periplanar conformation of leaving groups. msu.edu | Control of stereochemistry in the synthesis of unsaturated derivatives. |

| Multicomponent Reactions | Multiple bonds formed in a single operation, high atom economy. bohrium.com | Efficient synthesis of complex, functionalized analogues. |

| Grignard Reaction | Forms C-C bonds, can be highly diastereoselective. chegg.com | Synthesis of chiral alcohols and other derivatives with controlled stereochemistry. |

Advancements in Catalytic Synthesis: Organo- and Transition Metal Catalysis

The development of efficient and selective catalytic methods is a cornerstone of modern organic synthesis. Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of complex molecules, including derivatives of this compound.

Organocatalysis , which utilizes small organic molecules as catalysts, offers several advantages, including low toxicity, stability to air and moisture, and the ability to promote enantioselective transformations. nih.govnih.gov The Nobel Prize in Chemistry 2021, awarded for the development of asymmetric organocatalysis, highlights the significance of this field. nih.gov Organocatalysts have been successfully employed in a variety of reactions, such as aldol (B89426) reactions and Michael additions, to produce chiral compounds with high enantiomeric excess. nih.gov For instance, proline and its derivatives are effective catalysts for asymmetric aldol reactions. nih.gov The application of such catalysts to the synthesis of chiral derivatives of this compound holds significant promise.

Transition metal catalysis has revolutionized organic synthesis by enabling a wide range of transformations that are difficult or impossible to achieve with classical methods. mdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used for the formation of carbon-carbon bonds. mdpi.com These reactions have been instrumental in the total synthesis of numerous natural products and complex organic molecules. mdpi.com For example, a Suzuki coupling was a key step in the synthesis of (-)-Dictyostatin. mdpi.com

Furthermore, transition metals like rhodium, copper, and gold are effective catalysts for cycloisomerization and cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures. bohrium.comnih.govresearchgate.net Gold-catalyzed reactions, in particular, have been used for the synthesis of strained ring systems like oxetan-3-ones from propargylic alcohols. scispace.com The development of water-soluble catalysts and reactions in aqueous media further enhances the sustainability of these methods. bohrium.com

| Catalyst Type | Examples of Catalyzed Reactions | Advantages | Potential Application to this compound |

| Organocatalysts | Asymmetric Aldol Reactions, Michael Additions. nih.gov | Low toxicity, air/moisture stability, enantioselectivity. nih.govnih.gov | Enantioselective synthesis of chiral derivatives. |

| Transition Metals (Pd, Rh, Cu, Au) | Cross-coupling (Suzuki, Heck), Cycloisomerization, Cycloadditions. bohrium.commdpi.comnih.gov | High efficiency, selectivity, broad scope. mdpi.com | Synthesis of complex analogues with diverse functional groups and ring systems. |

One-pot catalytic syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive for their efficiency and reduced waste. mdpi.com For example, the one-pot synthesis of (+)-nootkatone from (+)-valencene involves a cascade of reactions catalyzed by molybdate (B1676688) ions. mdpi.com The development of similar one-pot procedures for the transformation of this compound could significantly streamline the synthesis of its derivatives.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work has become a powerful paradigm in modern chemical research. This integrated approach allows for the rational design of new molecules and reaction pathways, accelerating the discovery process and providing deeper mechanistic insights.

Computational methods, such as Density Functional Theory (DFT), are used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the origins of selectivity. researchgate.net For instance, computational studies can elucidate the electronic structure of reactants and catalysts, helping to explain the observed reactivity and guide the design of improved catalysts. researchgate.net By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes and predict the outcome of a reaction before it is even attempted in the lab.

Experimental validation is crucial to confirm the predictions of computational models. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are used to characterize the structures of products and intermediates, providing direct evidence for the proposed reaction mechanisms. The combination of computational and experimental data provides a comprehensive understanding of the chemical system.

In the context of this compound, this integrated approach can be used to:

Design new derivatives with desired properties: Computational screening can be used to predict the biological activity or material properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Optimize reaction conditions: By understanding the reaction mechanism, it is possible to identify the key factors that control the yield and selectivity of a reaction and to rationally design experiments to optimize these parameters.

Develop novel catalysts: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for specific transformations of this compound.

An example of this integrated approach is the use of docking studies to predict the binding of potential drug candidates to their biological targets. nih.gov In the design of new cytotoxic agents based on the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold, docking studies were used to understand how the synthesized compounds interact with their target, providing a rationale for their observed biological activity. nih.gov

| Methodology | Application | Benefit |

| Computational Chemistry (DFT) | Modeling reaction mechanisms, predicting stability, understanding selectivity. researchgate.net | Rational design of experiments, catalyst optimization. |

| Experimental Techniques (NMR, X-ray) | Characterization of products and intermediates, validation of computational models. | Confirmation of theoretical predictions, detailed structural information. |

| Integrated Approach | Design of novel molecules and catalysts, optimization of reaction conditions. | Accelerated discovery, deeper mechanistic understanding. |

Development of Advanced Analytical Techniques for Complex Chemical Systems

The ability to analyze complex chemical mixtures is essential for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. The development of advanced analytical techniques has significantly enhanced our ability to characterize complex chemical systems.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful techniques for separating and identifying the components of a mixture. These techniques are routinely used to monitor the progress of reactions involving this compound and to quantify the yield of the desired product.

Spectroscopic techniques, such as NMR and Infrared (IR) spectroscopy, provide detailed structural information about the molecules in a sample. Two-dimensional NMR techniques, such as COSY and HMQC, are particularly useful for elucidating the structure of complex molecules by revealing the connectivity between different atoms.

For the analysis of chiral compounds, specialized techniques such as chiral chromatography and circular dichroism (CD) spectroscopy are employed. These methods allow for the separation and quantification of enantiomers, which is crucial for the development of enantioselective synthetic methods.

In recent years, there has been a growing interest in the development of high-throughput screening methods for the rapid optimization of reaction conditions. These methods often rely on automated analytical techniques to quickly assess the outcome of a large number of reactions.

The application of these advanced analytical techniques is critical for advancing the chemistry of this compound. By providing detailed information about the composition and structure of reaction mixtures, these techniques enable researchers to optimize reaction conditions, identify new reaction pathways, and ensure the quality of the synthesized compounds.

Q & A

Basic: What are the standard synthesis methods for 1,2-Diphenylpentan-1-one, and how do reaction parameters influence yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation, where benzaldehyde derivatives react with acetophenone in the presence of Lewis acid catalysts (e.g., AlCl₃). Critical parameters include catalyst loading (10–20 mol%), solvent polarity (e.g., dichloromethane for controlled reactivity), and temperature (0–25°C to minimize side reactions). Yield optimization requires rigorous monitoring of reaction time and quenching methods to prevent over-acylation. Purity is enhanced through recrystallization using ethanol/water mixtures .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural motifs (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR, aromatic protons at 7.2–7.8 ppm).

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical).

- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 238.3. Safety protocols for handling volatile solvents during analysis are outlined in chemical safety data sheets .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies often arise from impurities or measurement techniques. Systematic approaches include:

- Replication : Reproduce experiments using identical conditions (solvent grade, heating rates).

- Error Analysis : Compare DSC (melting point) and HPLC (purity) data across studies.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate literature data variability. Qualitative frameworks for analyzing contradictions, such as iterative data triangulation, are critical .

Advanced: What experimental design principles apply to studying catalytic hydrogenation of this compound?

Key factors:

- Catalyst Selection : Compare Pd/C vs. Raney Ni for selectivity in reducing the ketone to 1,2-Diphenylpentane.

- Pressure & Temperature : High-pressure reactors (1–5 bar H₂) at 50–80°C optimize conversion rates.

- In Situ Monitoring : Use FTIR or GC-MS to track intermediate formation. Methodologies align with EPA guidelines for systematic data collection and validation .

Basic: What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.01 mmHg at 25°C).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets emphasize avoiding skin contact due to potential irritant properties .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory activity. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). Data analysis must adhere to reproducibility standards, including raw data archiving .

Basic: What are common pitfalls in quantifying this compound via GC-MS, and how can they be addressed?

- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct signal suppression.

- Column Degradation : Replace liners/injector seals regularly to prevent peak tailing.

- Calibration Curves : Prepare fresh standards in methanol to avoid solvent evaporation errors. Cross-validate with LC-MS for trace-level quantification .

Advanced: Which advanced techniques elucidate reaction mechanisms in multi-step syntheses involving this compound?

- Time-Resolved FTIR : Capture transient intermediates (e.g., enolates) during aldol condensations.

- X-Ray Crystallography : Resolve stereochemical outcomes of asymmetric reductions.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace ketone hydration pathways. Structural insights from related cyclopentanone derivatives inform mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.